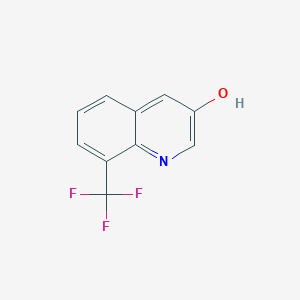
8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and other animals.
Aplicaciones Científicas De Investigación
Synthesis and Functional Derivatives
The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines has been explored, indicating that these derivatives can lead to original biologically active substances. The nucleophilic addition reaction and modern analysis methods confirmed the structure and individuality of the synthesized substances, suggesting their potential in medical applications such as pharmacotherapy for depression, infectious diseases, hypertension, diabetes, etc. (Korobko, 2016).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Research into novel purine antimetabolites, including 8-substituted methylxanthine derivatives, has been conducted to evaluate their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some compounds have shown significant activity against various cancer cell lines, reduction of viral cytopathic effect, and antimicrobial efficacy, highlighting their potential as therapeutic agents in these areas (Rida et al., 2007).
Propiedades
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)8-7-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBWFWZWLUDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

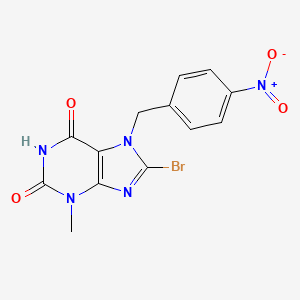
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)
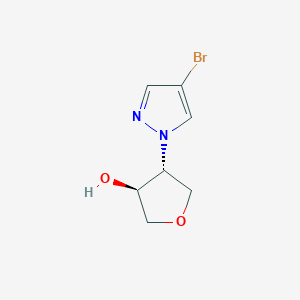
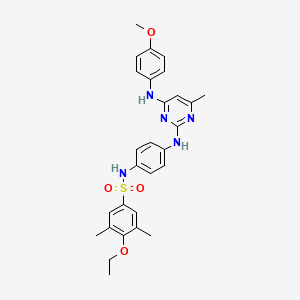
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)
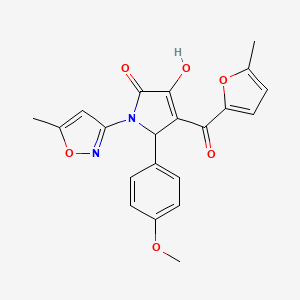
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2611094.png)


![N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2611098.png)
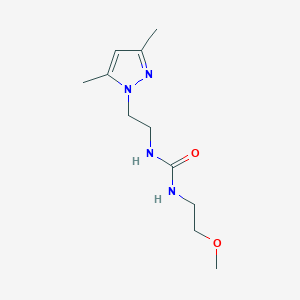
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)
